(4-Bromophenyl)(quinolin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYBQVCFKLXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl Quinolin 3 Yl Methanone and Analogous 3 Aroylquinolines
Transition Metal-Free Approaches to 3-Acylquinolines
A notable advancement in the synthesis of 3-acylquinolines, including (4-Bromophenyl)(quinolin-3-yl)methanone, involves a transition metal-free protocol. This method utilizes a formal [4+2] annulation reaction between enaminones and anthranils, providing an efficient and high-yielding pathway. mdpi.com The strategy is distinguished by its operational simplicity and broad applicability. mdpi.com
Aza-Michael Addition and Intramolecular Annulation Reactions
The core mechanism of this metal-free approach is a sequence involving an aza-Michael addition followed by an intramolecular annulation. mdpi.com The process begins with the reaction of an enaminone with an anthranil (B1196931). This initial step forms a key intermediate through an aza-Michael addition. mdpi.commdpi.com Subsequently, this intermediate undergoes an intramolecular cyclization, which ultimately leads to the formation of the quinoline (B57606) ring structure. mdpi.com This ring-opening and reconstruction strategy is a key feature of the synthesis. mdpi.com
Role of Specific Catalysts and Additives (e.g., Methanesulfonic Acid, Sodium Iodide)
The success of this transformation is significantly dependent on the presence of specific additives. mdpi.com Methanesulfonic acid (MSA) and sodium iodide (NaI) are crucial for the reaction to proceed efficiently. mdpi.commdpi.com MSA is believed to activate the enaminone, facilitating the initial aza-Michael addition. mdpi.com Sodium iodide plays a role in stabilizing the intermediates formed during the reaction sequence. mdpi.com The synergistic effect of these two additives is essential for achieving high yields of the desired 3-acylquinoline products. mdpi.com
Optimization of Reaction Conditions (e.g., Temperature, Solvent, Time)
To maximize the yield of the target compounds, reaction conditions such as the choice of acid, solvent, and temperature have been systematically optimized. The synthesis of phenyl(quinolin-3-yl)methanone was used as a model reaction to determine the ideal parameters. mdpi.com
Initial screenings found that using methanesulfonic acid (MSA) as the acid catalyst in 1,2-dichloroethane (B1671644) (DCE) at 80 °C resulted in the highest product yield. Other acids and solvents were less effective. The addition of sodium iodide (NaI) was found to be beneficial, further boosting the yield. The optimal conditions were identified as using MSA (2.0 equivalents) and NaI (2.0 equivalents) in DCE at 80 °C for 12 hours. mdpi.com
| Entry | Acid (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PTSA (2.0) | None | DCE | 80 | 12 | 45 |
| 2 | TFA (2.0) | None | DCE | 80 | 12 | 32 |
| 3 | MSA (2.0) | None | DCE | 80 | 12 | 81 |
| 4 | MSA (2.0) | None | Toluene | 80 | 12 | 56 |
| 5 | MSA (2.0) | None | MeCN | 80 | 12 | 72 |
| 6 | MSA (2.0) | None | DCE | 60 | 12 | 65 |
| 7 | MSA (2.0) | NaI (2.0) | DCE | 80 | 12 | 90 |
| 8 | MSA (1.0) | NaI (2.0) | DCE | 80 | 12 | 78 |
| 9 | MSA (2.0) | NaI (1.0) | DCE | 80 | 12 | 83 |
Data sourced from a study on the transition metal-free synthesis of 3-acylquinolines. mdpi.comresearchgate.net PTSA = p-Toluenesulfonic acid, TFA = Trifluoroacetic acid, MSA = Methanesulfonic acid, DCE = 1,2-dichloroethane, MeCN = Acetonitrile.
Substrate Scope and Limitations in Quinoline Annulation
The optimized reaction conditions have been applied to a variety of enaminones and anthranils to explore the substrate scope of this synthetic method. The protocol demonstrates broad applicability, successfully accommodating various functional groups on the aroyl moiety. mdpi.com
For instance, the synthesis of this compound proceeded with a high yield of 86%. mdpi.com Similarly, analogues with other halogen substitutions, such as chloro and iodo groups at the para-position of the phenyl ring, were also synthesized efficiently, yielding 88% and 82% respectively. mdpi.com Electron-donating groups, like a methoxy (B1213986) group, were also well-tolerated, affording the corresponding product in 81% yield. mdpi.com This demonstrates the robustness of the method for creating a diverse library of 3-aroylquinolines. mdpi.com
| Compound Name | Aroyl Substituent (R) | Yield (%) |
|---|---|---|
| phenyl(quinolin-3-yl)methanone | -H | 90 |
| (4-Methoxyphenyl)(quinolin-3-yl)methanone | -OCH₃ | 81 |
| (4-Chlorophenyl)(quinolin-3-yl)methanone | -Cl | 88 |
| This compound | -Br | 86 |
| (4-Iodophenyl)(quinolin-3-yl)methanone | -I | 82 |
Data sourced from a study on the transition metal-free synthesis of 3-acylquinolines. mdpi.com
Metal-Catalyzed Synthetic Routes
In addition to metal-free methods, metal-catalyzed reactions represent a significant avenue for the synthesis of 3-aroylquinolines. These routes often leverage the catalytic properties of transition metals to facilitate bond formations and construct the quinoline scaffold.
Copper-Catalyzed One-Pot Domino Reactions
A noteworthy example is the copper-catalyzed one-pot domino reaction for synthesizing 3-aroylquinolines from 2-aminobenzylalcohols and propiophenones. nih.gov This approach is significant as it represents a novel transformation for preparing these valuable heterocyclic compounds from readily available starting materials. nih.gov
A copper-based metal-organic framework (MOF), specifically Cu₂(OBA)₂(BPY), has been identified as a highly effective and reusable heterogeneous catalyst for this domino reaction. nih.gov The catalytic efficiency of this Cu-MOF surpasses that of various transition metal salts and other catalyst types. nih.gov The reaction proceeds via C-H bond activation, highlighting a modern and efficient strategy in organic synthesis. nih.gov The reusability of the catalyst without a significant drop in activity makes this protocol particularly attractive from a practical and environmental standpoint. nih.gov
C–H Bond Activation Strategies in Quinoline Formation
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of quinoline synthesis, C-H activation strategies enable the direct formation of C-C bonds on the quinoline scaffold. mdpi.com
Transition metal catalysis is central to most C-H activation processes. nih.gov Mechanisms often involve an inner-sphere concerted metalation-deprotonation (CMD) pathway, where a ligand on the metal center assists in the deprotonation step. mdpi.comyoutube.com Another common mechanism is oxidative addition, where a low-valent metal center inserts into a C-H bond, followed by reductive elimination to form the product. youtube.com
For the synthesis of functionalized quinolines, regioselectivity is a key challenge. mdpi.com The innate electronic properties of the quinoline ring can direct functionalization. However, to achieve high site-selectivity, particularly for positions other than the most electronically favored C2 or C8, chemists often employ directing groups. nih.govyoutube.com These groups are installed on the substrate to chelate with the metal catalyst, bringing it into close proximity to a specific C-H bond and ensuring its selective activation. youtube.com For instance, rhodium-catalyzed processes have been developed for the C-H functionalization of various nitrogen heterocycles. researchgate.net Similarly, palladium-catalyzed methods are widely used for the C2-arylation of quinolines and their N-oxide counterparts. mdpi.com While direct C-H activation routes to 3-aroylquinolines are less common than other positional isomers, the principles of directed C-H activation provide a strategic blueprint for their potential development. nih.gov Metal-free approaches, though less prevalent, are also being explored, offering a more sustainable path to C-H functionalization. nih.gov
Catalyst Design and Performance (e.g., Metal-Organic Frameworks)
Catalyst design is pivotal for the efficiency and selectivity of quinoline synthesis. A significant area of development is the use of heterogeneous catalysts, such as Metal-Organic Frameworks (MOFs), which offer advantages like high surface area, tunable porosity, and ease of recovery and reuse. acs.orgresearchgate.net
MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. In catalysis, they can provide well-defined active sites. For example, a robust paddle-wheel Cu(II)-based MOF has been demonstrated as an effective heterogeneous catalyst for the Friedländer reaction to produce quinolines. acs.org This MOF possesses both Lewis acid (open metal sites) and basic functionalities, high thermal stability, and a large surface area (1480 m²/g), facilitating the reaction under solvent-free conditions. acs.org
Another study utilized a Cu₂(OBA)₂(BPY) MOF as a highly active heterogeneous catalyst for the one-pot domino synthesis of 3-aroylquinolines from 2-aminobenzylalcohols and propiophenones. researchgate.net This MOF demonstrated superior activity compared to various transition metal salts and nano-oxides. researchgate.net The reusability of these catalysts is a key feature; for instance, a Zr(IV)-based luminescent MOF showed promise for long-term use in detection applications, highlighting the durability of such frameworks. rsc.org The design of these catalysts focuses on creating stable yet active systems, with some research extending to single-atom catalysts (SACs) anchored on supports to maximize metal efficiency and stability. researchgate.net
Table 1: Performance of MOF Catalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cu(II)-based MOF | Friedländer Reaction | Lewis acid/base sites, high surface area (1480 m²/g), reusable, solvent-free conditions. | acs.org |
| Cu₂(OBA)₂(BPY) MOF | One-pot domino synthesis of 3-aroylquinolines | Highly active and reusable heterogeneous catalyst. | researchgate.net |
| Zr(IV)-based MOF | Luminescent sensor | High stability and recyclability. | rsc.org |
Alternative Cyclization and Annulation Strategies
Beyond C-H activation, a variety of cyclization and annulation reactions provide powerful and versatile routes to the quinoline core, including the specific target, this compound.
Phosphine-Catalyzed Syntheses of Quinolines
Phosphine catalysis offers a mild and efficient method for constructing substituted quinolines. organic-chemistry.orgacs.org An effective one-pot procedure involves the reaction of stable starting materials, such as o-tosylamidobenzaldehydes or o-tosylamidophenones, with activated acetylenes. acs.orgresearchgate.netnih.gov This approach avoids the harsh conditions associated with some classical methods. organic-chemistry.org
The reaction is believed to proceed via a general base catalysis mechanism. researchgate.netnih.gov Triphenylphosphine (PPh₃) adds to the activated alkyne, generating a phosphonium (B103445) zwitterion in situ. nih.gov This zwitterion acts as a strong base, deprotonating the N-tosylamide. The resulting nucleophile then undergoes a Michael addition to the activated alkyne, which is followed by a rapid intramolecular aldol-type cyclization to form a dihydroquinoline intermediate. organic-chemistry.orgnih.gov A final aromatization step, often facilitated by dilute acid, yields the desired 3-substituted or 3,4-disubstituted quinoline product. researchgate.netnih.gov
Table 2: Representative Examples of Phosphine-Catalyzed Quinoline Synthesis
| Starting Materials | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|
| o-Tosylamidobenzaldehydes + Activated Acetylenes | PPh₃ (10 mol%) | 3-Substituted Quinolines | Mild conditions, one-pot procedure, good yields. | organic-chemistry.orgacs.org |
| o-Tosylamidophenones + Activated Acetylenes | PPh₃ (10 mol%) | 3,4-Disubstituted Quinolines | Direct route to challenging substitution patterns. | acs.orgnih.gov |
| S-phenyl 2-(N-tosylamido)benzothioates + Activated Alkynes | PPh₃ | 3-Aroyl-4-quinolones | Provides access to quinolone core structures. | nih.gov |
Modifications of Classical Quinoline Synthesis Protocols (e.g., Friedländer Reaction)
The Friedländer synthesis, first reported in 1882, is a classical and versatile method for forming quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.govwikipedia.org While fundamentally effective, the traditional reaction often requires harsh conditions. Modern modifications focus on improving efficiency, selectivity, and environmental sustainability through advanced catalysis. nih.gov
A variety of catalysts have been employed to optimize the Friedländer reaction, including Lewis acids, ionic liquids, and solid acid catalysts. nih.govwikipedia.org For example, gadolinium triflate in an ionic liquid has been shown to catalyze the reaction efficiently at 60 °C with reaction times as short as 15 minutes. nih.gov Zinc chloride (ZnCl₂) has been used to promote a Friedländer-type synthesis of 4-substituted 3-aroyl quinolines from o-aminoaryl ketones and enaminones. researchgate.net An organosilane-promoted Friedländer reaction of α-haloketones provides a general approach to 3-haloquinolines, which are valuable synthetic intermediates. nih.gov These modified protocols often result in higher yields, milder reaction conditions, and simpler workup procedures compared to the original method. nih.gov
Annulation of Anthranils with Enaminones
A highly effective and direct route to 3-acylquinolines, including this compound, involves the formal [4+2] annulation of anthranils (2,1-benzisoxazoles) with enaminones. mdpi.com This transition metal-free protocol is characterized by its operational simplicity, high yields, and broad substrate scope. mdpi.com
The reaction is promoted by a combination of methanesulfonic acid (MSA) and sodium iodide (NaI), both of which play crucial roles. mdpi.com The proposed mechanism begins with the activation of the enaminone by MSA. The anthranil then attacks this activated intermediate. Following a ring-opening/reconstruction sequence that involves an intramolecular nucleophilic addition, the final 3-acylquinoline product is formed. mdpi.com This strategy has been successfully applied to synthesize this compound in a high yield of 86%. mdpi.com
Table 3: Synthesis of this compound and Analogs via Annulation
| Aroyl Group | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenyl | This compound | 86 | mdpi.com |
| 4-Iodophenyl | (4-Iodophenyl)(quinolin-3-yl)methanone | 82 | mdpi.com |
| 3-Bromophenyl | (3-Bromophenyl)(quinolin-3-yl)methanone | 86 | mdpi.com |
| 2,4-Dichlorophenyl | (2,4-Dichlorophenyl)(quinolin-3-yl)methanone | 81 | mdpi.com |
Environmentally Friendly Approaches (e.g., Nafion-Catalyzed Methods)
In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign synthetic methods for quinolines. A prominent example is the use of Nafion, a perfluorinated resin-sulfonic acid, as a recyclable solid acid catalyst. organic-chemistry.orgmdpi.com
Nafion NR50 has proven to be an efficient and eco-friendly catalyst for the Friedländer quinoline synthesis, often in combination with microwave irradiation to accelerate the reaction. organic-chemistry.orgmdpi.com This method allows for the synthesis of polysubstituted quinolines in high yields from 2-aminobenzophenones and various carbonyl synthons in ethanol. organic-chemistry.org The protocol is atom-economic and operationally simple. organic-chemistry.org A key advantage is the reusability of the Nafion catalyst, which can be recovered and used in subsequent reactions with minimal loss of activity. organic-chemistry.org This approach has also been extended to the synthesis of 2,3-dialkylquinolines from anilines and propionaldehydes, further demonstrating its versatility. mdpi.comproquest.com The use of a recyclable solid acid under microwave heating represents a significant step towards a more sustainable synthesis of the quinoline scaffold. organic-chemistry.orgrsc.org
Mechanistic Investigations of Synthetic Pathways
The transformation of readily available starting materials like 2-aminobenzyl alcohols and propiophenones into complex 3-aroylquinolines is a testament to the power of domino reactions, where multiple bond-forming events occur in a single pot. Understanding the underlying mechanism is crucial for optimizing reaction conditions and expanding the scope of this methodology.
A plausible mechanistic pathway for the copper-catalyzed synthesis of 3-aroylquinolines, such as this compound, initiates with the oxidation of the 2-aminobenzyl alcohol. In a widely accepted proposal, a copper(II) species, often in the presence of an oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), facilitates the oxidation of the primary alcohol group of the 2-aminobenzyl alcohol to the corresponding aldehyde. nih.govijstr.org
The reaction is thought to proceed through a series of steps:
Oxidation of 2-Aminobenzyl Alcohol: The copper catalyst and TEMPO work in concert to oxidize the 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257). nih.govnih.gov The Cu(I)/Cu(II) redox cycle is central to this process, with TEMPO acting as a hydrogen atom abstractor. nih.gov
Formation of an α,β-Unsaturated Ketone: Concurrently, the propiophenone (B1677668) undergoes a reaction sequence likely involving the formation of a radical intermediate. This radical can then interact with TEMPO to generate an α-TEMPO-substituted ketone. Subsequent Cope-like elimination from this intermediate releases 4-hydroxy-TEMPO and yields an α,β-unsaturated ketone. nih.gov
Michael Addition: The generated 2-aminobenzaldehyde then undergoes a conjugate addition (Michael addition) to the newly formed α,β-unsaturated ketone. This step forms a β-aminoketone intermediate. nih.gov
Intramolecular Cyclization and Dehydration: The β-aminoketone intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of a dihydroquinoline derivative. ijstr.org
Oxidation to Quinoline: The final step involves the oxidation of the dihydroquinoline intermediate to the aromatic quinoline ring system, yielding the desired 3-aroylquinoline product. This oxidation can be facilitated by the copper catalyst and the oxidant present in the reaction mixture. nih.govijstr.org
While this pathway provides a logical sequence of events, the precise nature of the intermediates and the potential involvement of radical species in the C-H activation and cyclization steps remain areas of active investigation. Some copper-catalyzed reactions for quinoline synthesis are known to proceed through radical cyclization pathways, particularly when initiated by single-electron transfer processes. nih.gov
To lend credence to the proposed mechanistic pathways, a number of control experiments can be envisioned and have been reported in related systems. These experiments are designed to trap key intermediates or to probe the nature of the catalytic cycle.
For the copper-catalyzed synthesis of 3-aroylquinolines, a key control experiment mentioned in the literature is the analysis of the reaction mixture by GC-MS, which has indicated the presence of the proposed α,β-unsaturated ketone intermediate. nih.gov This finding provides direct evidence for the initial transformation of the propiophenone.
Further informative control experiments could include:
Radical Trapping Experiments: The addition of radical scavengers, such as TEMPO itself in stoichiometric amounts or other radical inhibitors, can help determine if radical intermediates are essential for the reaction to proceed. A significant decrease in product yield in the presence of a radical trap would suggest a radical-mediated pathway.
Independent Synthesis of Proposed Intermediates: Synthesizing the proposed β-aminoketone intermediate independently and subjecting it to the reaction conditions would help to confirm its viability as an intermediate. If the β-aminoketone is converted to the final 3-aroylquinoline product under the catalytic conditions, it strengthens the proposed mechanism.
Isotope Labeling Studies: The use of isotopically labeled starting materials, for example, deuterium-labeled 2-aminobenzyl alcohol, can provide valuable information about bond-breaking and bond-forming steps, particularly in the C-H activation and cyclization stages.
The following table summarizes the key proposed intermediates and the types of control experiments that can validate their role in the reaction pathway.
| Proposed Intermediate | Formation Step | Validating Control Experiment | Supporting Evidence from Literature |
| 2-Aminobenzaldehyde | Oxidation of 2-aminobenzyl alcohol | Independent reaction of 2-aminobenzaldehyde with propiophenone under catalytic conditions. | Widely accepted in similar Friedländer-type syntheses. ijstr.org |
| α,β-Unsaturated Ketone | Reaction of propiophenone with Cu/TEMPO | GC-MS analysis of the reaction mixture. nih.gov | Detection of the intermediate has been reported. nih.gov |
| β-Aminoketone | Michael addition of 2-aminobenzaldehyde to the α,β-unsaturated ketone | Independent synthesis and subsequent reaction of the β-aminoketone. | A logical consequence of the formation of the two preceding intermediates. |
| Dihydroquinoline Derivative | Intramolecular cyclization and dehydration of the β-aminoketone | Spectroscopic identification (e.g., NMR, MS) of the intermediate if it can be isolated. | A common intermediate in quinoline synthesis. ijstr.org |
Advanced Spectroscopic and Structural Characterization
Infrared (IR) Spectroscopy
Infrared spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.
Vibrational Band Assignments
The infrared spectrum of (4-Bromophenyl)(quinolin-3-yl)methanone displays a series of absorption bands that can be assigned to the characteristic vibrations of its constituent functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The in-ring carbon-carbon stretching vibrations of both the quinoline (B57606) and bromophenyl rings are expected to appear in the 1600-1450 cm⁻¹ range. libretexts.org The C-H bending vibrations, which can be further categorized into in-plane and out-of-plane, provide information about the substitution pattern of the aromatic rings and typically occur below 1300 cm⁻¹. libretexts.org The presence of the bromine atom is indicated by a C-Br stretching vibration, which is generally found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. chegg.com
Table 1: Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 libretexts.org |
| Aromatic C=C | Stretching | 1600-1450 libretexts.org |
| Carbonyl C=O | Stretching | 1780-1670 chegg.com |
| C-N (in quinoline) | Stretching | 1350-1000 |
| C-Br | Stretching | 600-500 chegg.com |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
This table presents expected ranges based on typical functional group absorptions.
Identification of Characteristic Functional Group Absorptions
The most prominent and diagnostic absorption in the IR spectrum of this compound is the strong band corresponding to the carbonyl (C=O) group stretching vibration. This absorption is typically observed in the range of 1780-1670 cm⁻¹. chegg.com The precise position of this band can be influenced by the electronic effects of the adjacent aromatic rings. The aromatic nature of the compound is confirmed by the presence of C-H stretching absorptions just above 3000 cm⁻¹ and multiple bands in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the quinoline and bromophenyl rings. libretexts.org The C-N stretching vibrations of the quinoline ring are expected to appear in the fingerprint region of the spectrum. chegg.com Aliphatic C-H stretching bands, typically found between 2960 and 2850 cm⁻¹, are absent, confirming the purely aromatic and ketonic structure of the molecule. libretexts.org
X-ray Crystallography
Single Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Conformation
The molecular geometry of this compound, as would be revealed by X-ray crystallography, is characterized by the spatial arrangement of the quinoline and 4-bromophenyl rings relative to the central carbonyl group. The analysis would provide precise bond lengths and angles. A key conformational feature is the dihedral angle between the planes of the two aromatic rings. researchgate.net This angle is influenced by steric hindrance and electronic effects between the rings and the carbonyl bridge. In similar diaryl ketones, the aromatic rings are often twisted out of the plane of the carbonyl group to minimize steric repulsion.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, π-π Stacking)
The crystal packing of this compound is dictated by various non-covalent intermolecular interactions. These interactions play a crucial role in stabilizing the crystal lattice. sciforum.net Potential interactions include:
C-H···π interactions: These weak hydrogen bonds can occur between a C-H bond of one molecule and the π-system of an aromatic ring of a neighboring molecule. rsc.org
π-π stacking: The aromatic quinoline and bromophenyl rings can engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions can be in a face-to-face or offset (slipped) arrangement. sciforum.net
Halogen bonding: The bromine atom on the phenyl ring can participate in halogen bonding, acting as an electrophilic region that can interact with a nucleophilic site on an adjacent molecule.
The interplay of these weak interactions determines the final three-dimensional supramolecular architecture of the compound in the solid state. researchgate.net
Based on a comprehensive search for scientific literature, a detailed Hirshfeld surface analysis for the specific compound this compound has not been published. The generation of scientifically accurate data, including tables of intermolecular contact contributions, requires specific crystallographic studies that are not available in the public domain for this molecule.
While research exists on other related molecules containing either a 4-bromophenyl group or a quinoline moiety, extrapolating that data to the target compound would be scientifically inaccurate. Hirshfeld surface analysis is unique to the specific crystal packing of a compound, and therefore, data from analogous but structurally distinct molecules cannot be used.
To provide the requested "" with the required level of detail and accuracy, a dedicated crystallographic and computational study of this compound would be necessary. Without such a source, it is not possible to fulfill the request without compromising the core principles of scientific accuracy and avoiding the fabrication of data.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Bromophenyl)(quinolin-3-yl)methanone, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set such as 6-311+G(2d,p), are instrumental in elucidating its fundamental chemical characteristics. researchgate.net
Geometry Optimization and Electronic Structure Calculations
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles of the molecule. The optimization process adjusts these parameters until the lowest energy state is found. researchgate.net
The resulting optimized structure would detail the planarity of the quinoline (B57606) and bromophenyl rings and the spatial orientation of the carbonyl bridge connecting them. Studies on similar arylated quinolines have confirmed that DFT calculations provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net
Table 1: Representative Optimized Geometrical Parameters (Predicted) This table presents hypothetical yet chemically reasonable bond lengths and angles for this compound based on values from similar structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C=O (carbonyl) | ~1.22 Å |
| C-Br | ~1.91 Å | |
| C-C (carbonyl-quinoline) | ~1.49 Å | |
| C-C (carbonyl-phenyl) | ~1.50 Å | |
| Bond Angles | O=C-C (quinoline) | ~120.5° |
| O=C-C (phenyl) | ~121.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. rsc.org
For this compound, the HOMO is expected to be distributed over the electron-rich aromatic systems of the quinoline and bromophenyl rings. The LUMO is likely localized on the quinoline ring and the electron-deficient carbonyl group. The energy gap determines the molecule's susceptibility to electronic excitation and charge transfer. DFT studies on related quinoline derivatives have calculated HOMO-LUMO gaps that indicate significant kinetic stability. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies This table shows representative energy values for the FMOs and the resulting energy gap, based on calculations of analogous compounds.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -2.3 eV |
| Energy Gap (ΔE) | ~ 4.2 eV |
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule, providing a picture of charge distribution. nih.gov This analysis helps identify electrophilic and nucleophilic sites.
In this compound, the analysis would predictably show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group, as well as on the nitrogen and bromine atoms. Conversely, the carbonyl carbon atom would carry a substantial positive charge, making it a primary site for nucleophilic attack. The hydrogen atoms attached to the aromatic rings would exhibit small positive charges.
Table 3: Predicted Mulliken Atomic Charges for Key Atoms This table provides hypothetical Mulliken charge values that illustrate the expected charge distribution across the molecule.
| Atom | Element | Predicted Mulliken Charge (a.u.) |
|---|---|---|
| O (carbonyl) | Oxygen | ~ -0.55 e |
| C (carbonyl) | Carbon | ~ +0.40 e |
| N (quinoline) | Nitrogen | ~ -0.48 e |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. nih.gov The map displays different potential values in color; red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, favorable for nucleophilic attack). Green and yellow represent areas of neutral potential.
For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen and the quinoline nitrogen atom, highlighting these as the primary centers for electrophilic interaction. The regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic rings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E2) associated with these interactions. researchgate.netscirp.org
Prediction and Validation of Spectroscopic Data
DFT calculations are widely used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). rsc.orgnih.gov These theoretical predictions are a powerful tool for validating experimental results and aiding in the assignment of spectral peaks.
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated values are then compared with experimental spectra. A good correlation between the predicted and observed data confirms the molecular structure and the accuracy of the computational model. For instance, the calculated chemical shift for the proton at the C2 position of the quinoline ring is expected to be at a high ppm value due to the deshielding effect of the adjacent nitrogen atom, a feature that can be verified against experimental data.
Table 4: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts This table compares known experimental chemical shifts with hypothetical DFT-calculated values to illustrate the validation process. Experimental data from literature.
| Proton Position (Quinoline Ring) | Experimental Shift (δ ppm) | Predicted Shift (δ ppm) |
|---|---|---|
| H2 | 9.29 | ~9.35 |
| H4 | 8.53 | ~8.60 |
| H8 | 8.19 | ~8.25 |
Molecular Docking Simulations (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for predicting the interaction between a ligand and a target protein's active site.
Ligand-Target Interaction Analysis
The analysis of ligand-target interactions for this compound would likely focus on identifying key intermolecular forces that stabilize the complex. Based on studies of similar quinoline derivatives, the interactions would be multifaceted. For instance, the quinoline nitrogen is known to act as a hydrogen bond acceptor, a feature that is critical in the binding of quinoline-3-carboxamides (B1200007) to the hinge region of kinases. mdpi.com The aromatic rings of the quinoline and the 4-bromophenyl group could participate in π-π stacking and hydrophobic interactions with the non-polar residues of a target's active site.
In a study on quinoline-based iminothiazoline derivatives, hydrophobic interactions with residues such as Asn76, Glu80, and Tyr38, as well as a hydrogen bond with Gln34, were crucial for binding to the elastase enzyme. nih.gov Similarly, for fused quinolines targeting the Hepatitis A virus 3C proteinase, hydrogen bonding, steric, and electrostatic interactions within the binding site were identified as key determinants of inhibitory activity. nih.gov Therefore, a computational analysis of this compound would meticulously map these potential interaction points within a given protein cavity.
Table 1: Potential Ligand-Target Interactions for this compound
| Interaction Type | Potential Participating Moiety | Example Interacting Residues (from related studies) |
| Hydrogen Bonding | Quinoline Nitrogen, Carbonyl Oxygen | Gln34, Asp48, Ser216 nih.govresearchgate.net |
| Hydrophobic Interactions | Quinoline Ring, Phenyl Ring | Asn76, Glu80, Tyr38, Ala217 nih.govresearchgate.net |
| π-π Stacking | Quinoline Ring, Phenyl Ring | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Halogen Bonding | Bromo Group | Electron-rich atoms (e.g., Oxygen, Nitrogen) |
Prediction of Binding Affinities within Active Sites
A primary goal of molecular docking is to predict the binding affinity of a ligand to a target, often expressed as a docking score or binding energy (e.g., in kcal/mol). Software such as AutoDock is commonly used for this purpose. For example, a novel quinoline-based iminothiazoline derivative showed a higher predicted binding affinity (docking score of -7.4 kcal/mol) against the elastase enzyme compared to the standard quercetin (B1663063) (-7.2 kcal/mol), suggesting stronger potential inhibition. nih.gov
In the context of this compound, docking simulations against various biological targets, such as kinases or proteases, would be performed. The resulting binding affinities would be compared to those of known inhibitors or other candidate molecules to rank its potential efficacy. For instance, studies on quinoline-3-carbohydrazide (B3054276) derivatives as PTP1B inhibitors utilized molecular docking to predict binding modes and rationalize inhibitor potency based on interactions with key residues like Arg24, Asp48, and Cys215. researchgate.net Such predictions are invaluable for prioritizing compounds for further experimental testing.
Mechanistic Computational Studies
Computational chemistry also offers powerful tools to explore the "how" and "why" of chemical reactions, providing insights into reaction pathways and the energetic barriers that must be overcome.
Exploration of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate reaction mechanisms. For quinoline derivatives, DFT calculations can elucidate the step-by-step process of their synthesis or subsequent reactions. For example, the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, has been studied computationally to understand its mechanism. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure, which is the rate-determining step. wikipedia.org
A computational study on the synthesis of this compound could similarly map the reaction coordinates for its formation, identifying key intermediates and transition states. Transition states are first-order saddle points on the potential energy surface, and their identification is crucial for understanding reaction kinetics. ucsb.edu Methods like eigenvector following are used to locate these structures. ucsb.edu For instance, in the reaction of the hydroxyl radical with quinoline, DFT calculations have shown that the formation of OH adducts proceeds through exothermic pathways with low activation energies for most carbon positions. nih.gov Such detailed mechanistic insights are fundamental for optimizing reaction conditions and predicting potential side products.
Derivatization and Structure Property Relationship Spr Methodologies
Design Principles for (4-Bromophenyl)(quinolin-3-yl)methanone Derivatives
Strategic Introduction of Heterocyclic Scaffolds (e.g., Pyrazole (B372694), Hydrazide)
A prominent strategy in the derivatization of quinoline-based compounds is the incorporation of additional heterocyclic rings, such as pyrazole and hydrazide moieties. This approach is often driven by the goal of creating hybrid molecules that may exhibit enhanced or novel biological activities. For instance, the hydrazine (B178648) moiety is recognized as a valuable molecular component for hybridization, potentially leading to new chemical entities with broad-spectrum antimicrobial activities. mdpi.com
The introduction of a pyrazole ring, often achieved through the reaction of a hydrazide intermediate, is a common tactic. For example, the cyclocondensation of a carbohydrazide (B1668358) derivative of a related 2-(4-bromophenyl)quinoline (B1270115) with β-dicarbonyl compounds like acetylacetone (B45752) can yield pyrazolyl derivatives. mdpi.com This strategic addition of a five-membered heterocyclic ring can significantly alter the electronic and steric profile of the parent molecule.
Regioselective Functionalization of Quinoline (B57606) and Phenyl Moieties
The selective functionalization of specific positions on both the quinoline and the 4-bromophenyl rings is a critical aspect of derivative design. The quinoline ring system offers multiple sites for substitution, and controlling the regioselectivity of these reactions is paramount for establishing clear structure-property relationships.
For the quinoline moiety, C-H activation has become a powerful tool for direct and selective functionalization, offering an atom-economical alternative to classical methods. mdpi.com Various metal-catalyzed reactions have been developed to target specific positions on the quinoline ring, allowing for the introduction of a wide range of functional groups. mdpi.com The use of directing groups can guide the functionalization to otherwise inaccessible positions. For example, N-oxides of quinolines can direct functionalization to the C2 and C8 positions. mdpi.com
The 4-bromophenyl group also presents opportunities for modification. The bromine atom can serve as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or alkyl substituents. This allows for systematic variation of the steric and electronic properties of this part of the molecule.
Application of Molecular Hybridization Strategies
Molecular hybridization is a rational design approach that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. mdpi.com This strategy aims to create derivatives with improved potency, selectivity, or a modified mechanism of action compared to the parent compounds. vanderbilt.edu
In the context of this compound, this can involve linking the core structure to other known bioactive scaffolds. For example, quinoline derivatives have been hybridized with sulfonamides to create new molecular entities. vanderbilt.edu The goal of such hybridization is often to explore synergistic effects or to target multiple biological pathways. The design of these hybrids carefully considers the spatial arrangement and the nature of the linker connecting the different molecular fragments to ensure optimal interaction with their intended targets.
Synthetic Routes to Specific Derivatives
The synthesis of derivatives of this compound relies on a variety of organic reactions that enable the construction of new chemical bonds and the modification of existing functional groups.
Cyclocondensation Reactions for Heterocycle Incorporation
Cyclocondensation reactions are fundamental in the synthesis of derivatives containing new heterocyclic rings. A key intermediate for many of these reactions is a carbohydrazide derivative of the quinoline core. This hydrazide can then be reacted with various electrophiles to form different heterocycles.
For example, the reaction of a quinoline carbohydrazide with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate (B1235776) leads to the formation of pyrazole derivatives. mdpi.comnih.gov Similarly, reaction with malononitrile (B47326) can also produce a pyrazole derivative. mdpi.com These reactions typically proceed by an initial condensation followed by an intramolecular cyclization.
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference |
| Quinoline carbohydrazide | Acetylacetone | 3,5-dimethyl-1H-pyrazolyl-methanone derivative | mdpi.comnih.gov |
| Quinoline carbohydrazide | Ethyl acetoacetate | 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivative | mdpi.comnih.gov |
| Quinoline carbohydrazide | Malononitrile | Pyrazole derivative | mdpi.com |
Functional Group Transformations and Side Chain Modifications
Beyond the incorporation of new rings, the modification of existing functional groups and the elaboration of side chains are crucial for fine-tuning the properties of the derivatives. These transformations can include a wide range of standard organic reactions.
For instance, a carboxylic acid group on the quinoline ring can be converted to an ester, which can then be reacted with hydrazine hydrate (B1144303) to form the key carbohydrazide intermediate. nih.gov The bromine atom on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, although specific examples for the title compound are not extensively detailed in the provided context.
Side-chain modifications on related quinoline structures have been shown to significantly impact their properties. For example, systematic variation of an acidic side chain in a series of (quinolin-2-ylmethoxy)phenyl compounds led to dramatic changes in their oral activity, highlighting the importance of these modifications. nih.gov While direct examples for this compound are limited in the search results, the principles of functional group interconversion and side-chain manipulation are broadly applicable in the optimization of this chemical scaffold.
Structure-Property Relationship (SPR) Studies: General Principles
The chemical reactivity and stability of this compound are intrinsically linked to its electronic and steric properties, which can be modulated through structural modifications. Key areas of interest include the influence of substituents on both the quinoline and phenyl rings.
The presence of the bromine atom at the para-position of the phenyl ring significantly influences the reactivity of the carbonyl group. Halogens, being electron-withdrawing groups, can affect the electrophilicity of the carbonyl carbon. The reactivity of the ketone can be further tuned by introducing different substituents on the phenyl ring. For instance, the synthesis of various halogenated analogs has been reported, allowing for a direct comparison of the effects of different halogens on the compound's properties.
| Compound Name | Substituent on Phenyl Ring | Observed Properties/Synthesis Notes |
|---|---|---|
| (4-Fluorophenyl)(quinolin-3-yl)methanone | Fluorine | Synthesized via a standard procedure, obtained as a white solid. |
| (4-Chlorophenyl)(quinolin-3-yl)methanone | Chlorine | Synthesized via a standard procedure, obtained as a white solid. |
| This compound | Bromine | Synthesized via a standard procedure, obtained as a white solid. |
| (4-Iodophenyl)(quinolin-3-yl)methanone | Iodine | Synthesized via a standard procedure, obtained as a white solid. |
The quinoline nucleus itself offers multiple sites for modification. The nitrogen atom within the quinoline ring imparts a degree of electron-withdrawing character through resonance, which can influence the reactivity of the entire molecule. elsevierpure.com Studies on related quinoline compounds have shown that the introduction of further substituents, such as nitro groups, can significantly alter the electronic density of the quinoline scaffold. researchgate.net This can facilitate nucleophilic substitution reactions, for example, by activating a bromine atom on the ring for displacement. researchgate.net
The stability of the compound can also be affected by such modifications. For instance, the introduction of bulky groups near the ketone linker could sterically hinder reactions at the carbonyl group, potentially increasing the compound's stability towards certain reagents. Conversely, the electronic effects of substituents can influence the stability of reaction intermediates, thereby affecting reaction pathways and rates.
The rational design of analogs of this compound is guided by SPR principles to create molecules with desired properties, particularly for applications as specialized materials or as ligands for biological targets.
For ligand design, the quinoline moiety is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets. elsevierpure.com The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of enzymes like protein kinases. elsevierpure.com The aromatic rings provide a scaffold for π-π stacking interactions with amino acid residues. elsevierpure.com By strategically adding or modifying substituents on either the quinoline or the phenyl ring, it is possible to enhance the binding affinity and selectivity for a specific target. For example, in the context of designing enzyme inhibitors, modifications can be made to optimize interactions with the hydrophobic pockets and polar regions of an enzyme's active site.
Applications As Chemical Building Blocks and Synthetic Scaffolds
Precursors for the Synthesis of Complex Organic Molecules
The utility of (4-Bromophenyl)(quinolin-3-yl)methanone as a starting material is evident in its application in the synthesis of novel, complex organic molecules with potential therapeutic applications. The quinoline (B57606) core itself is a privileged scaffold in medicinal chemistry, and modifications at the 3-position, as facilitated by the ketone group, can lead to compounds with a range of biological activities. nih.govnih.gov
One of the key applications of this compound is in the generation of derivatives with potential as anticancer and antimicrobial agents. nih.govrsc.org For instance, the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold, which can be conceptually derived from precursors like this compound, has been used to develop new multi-target quinoline hybrids. nih.gov These hybrids have been investigated for their ability to act as anti-proliferative and antimicrobial agents by inhibiting targets such as EGFR and microbial DNA gyrase. nih.gov
In a specific example of the synthetic utility of a related quinoline scaffold, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed and synthesized, demonstrating significant cytotoxic activity against cancer cell lines. nih.gov The following table summarizes the inhibitory concentrations of some of these synthesized derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
| Compound | Modification on Oxadiazole Ring | IC50 (μM) vs. HepG2 | IC50 (μM) vs. MCF-7 |
| 8c | 2-(4-nitrophenyl) | 0.14 | Not specified in provided text |
| 12d | 2-(cinnamylthio) | Not specified in provided text | 0.18 |
| Erlotinib (Reference) | - | 0.308 | 0.512 |
| Data derived from a study on related quinoline-oxadiazole derivatives, illustrating the potential of the core scaffold in developing potent anticancer agents. nih.gov |
These findings underscore the importance of the (4-bromophenyl)quinoline core as a foundational structure for the development of new therapeutic candidates. The bromo-substituent, in particular, offers a handle for further diversification through cross-coupling reactions, allowing for the introduction of a wide range of functional groups. researchgate.net
Development of Functionalized Materials and Ligands
The structural attributes of this compound also suggest its potential for use in the development of functionalized materials and as a ligand for metal complexes. Heterocyclic compounds, especially those containing nitrogen, are known to be key components in a variety of advanced materials, including those with applications in optics and electronics. encyclopedia.pubnih.govsoton.ac.uk
While specific research on the use of this compound in materials science is not extensively documented in the provided context, the broader class of polyaromatic heterocycles is widely employed in this area. soton.ac.uk For example, carbazole-derived compounds, which are also polyaromatic heterocycles, have found applications in Organic Light Emitting Diodes (OLEDs). soton.ac.uk The quinoline nucleus within the target compound is a known fluorophore, and its derivatives are used as fluorescent dyes and components in optoelectronic devices. nih.govresearchgate.net The presence of the heavy bromine atom could also potentially favor phosphorescence, a property useful in certain optical materials.
Furthermore, the nitrogen atom in the quinoline ring and the oxygen atom of the ketone group can act as coordination sites for metal ions. This makes this compound and its derivatives potential ligands for the formation of metal complexes. rsc.org Such complexes can have a variety of applications, including in catalysis. For instance, nickel complexes with PNN-pincer ligands have been shown to be effective catalysts for the synthesis of quinolines and in the α-alkylation of ketones. rsc.org While not directly employing the target compound, this demonstrates the principle of using quinoline-based ligands in catalysis. The development of ligands that can be easily modified is a key area of research, and the reactive sites on this compound make it an attractive candidate for the synthesis of a library of related ligands.
The following table outlines the potential applications of this compound in materials and ligand development based on the properties of its core structures.
| Structural Feature | Potential Application Area | Rationale |
| Quinoline Core | Fluorescent Materials, OLEDs | The quinoline ring system is a known fluorophore. nih.govresearchgate.net |
| Bromo- and Keto- groups | Tunable Ligands for Catalysis | These groups can be modified to tune the electronic and steric properties of the ligand. |
| Nitrogen and Oxygen Atoms | Metal-Organic Frameworks (MOFs) | Potential for coordination with metal ions to form extended structures. |
Role in the Diversification of Heterocyclic Frameworks
One of the most significant roles of this compound in organic synthesis is as a scaffold for the diversification of heterocyclic frameworks. tandfonline.comresearchgate.net The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, leading to the generation of a wide range of new and complex heterocyclic systems. tandfonline.comresearchgate.net
The bromine atom on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, or alkynyl groups. This is a powerful strategy for creating libraries of compounds with diverse functionalities.
The ketone group is also a versatile functional group for heterocyclic synthesis. It can undergo condensation reactions with a variety of dinucleophiles to form new fused or appended heterocyclic rings. For example, it can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The Friedländer synthesis, a classic method for quinoline synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. researchgate.net In a similar vein, the ketone in this compound can be a reactive partner in cyclocondensation reactions to build new heterocyclic rings onto the existing quinoline framework.
The combination of these reactive sites allows for sequential or one-pot reactions to build highly complex, polycyclic heterocyclic systems. For example, a cross-coupling reaction could first be performed at the bromo-position, followed by a cyclization reaction at the ketone group. This strategic approach enables the synthesis of a vast array of novel heterocyclic compounds that would be difficult to access through other means. The quinoline scaffold itself is a precursor to many fused heterocyclic systems, and the functional handles on the target compound enhance its utility in this regard. tandfonline.comresearchgate.netnih.gov
The following table summarizes some of the potential synthetic transformations and the resulting heterocyclic frameworks that could be accessed from this compound.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Heterocyclic Moiety |
| Bromo Group | Suzuki Coupling | Arylboronic acids | Biaryl systems |
| Bromo Group | Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl systems |
| Bromo Group | Buchwald-Hartwig Amination | Amines | N-arylated products |
| Ketone Group | Condensation | Hydrazine (B178648) derivatives | Fused or appended pyrazoles |
| Ketone Group | Condensation | Hydroxylamine | Fused or appended isoxazoles |
| Ketone Group | Gewald Reaction | Active methylene nitrile, sulfur | Fused thiophenes |
Q & A
Q. What are the established synthetic routes for (4-bromophenyl)(quinolin-3-yl)methanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation, where quinoline derivatives react with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane vs. THF) and temperature (reflux vs. room temperature) critically affect yield. For example, AlCl₃-mediated acylation at 80°C in anhydrous DCM achieves ~65% yield, while THF reduces yield due to poor catalyst activation . Purification via column chromatography (hexane:ethyl acetate, 7:3) is standard.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Distinct aromatic proton signals at δ 7.8–8.9 ppm (quinoline protons) and δ 7.2–7.6 ppm (4-bromophenyl group). Carbonyl resonance at ~190 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at 560 cm⁻¹ .
- HRMS : Molecular ion peak at m/z 341.03 (M+H⁺) confirms molecular formula C₁₆H₁₀BrNO .
Q. What are the primary research applications of this compound in medicinal chemistry?
The quinoline scaffold is explored for antimicrobial and anticancer activity. For example, derivatives exhibit IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7) via topoisomerase inhibition. The 4-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Advanced Research Questions
Q. How can reaction optimization address low yields in large-scale synthesis?
Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For analogs, switching from batch to flow systems increased yields from 60% to 85% by minimizing decomposition of sensitive intermediates . Catalyst recycling (e.g., immobilized AlCl₃ on silica) also reduces costs.
Q. What computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina) and MD simulations identify interactions with kinase domains. The quinoline nitrogen forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol). DFT calculations (B3LYP/6-31G*) optimize the compound’s electrostatic potential for target selectivity .
Q. How do contradictory biological activity results arise across studies, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM) may stem from:
- Assay conditions : Varying serum concentrations in cell culture alter compound bioavailability.
- Metabolic stability : Cytochrome P450 isoforms in different cell lines affect degradation rates. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and metabolite profiling (LC-MS/MS) mitigate these issues .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
